Annotated Dual TrkA/CCR5 Target Engagement vs. Single-Target Clinical Inhibitors
The compound is uniquely annotated as both a TrkA inhibitor and a CCR5 antagonist in independent pharmacological databases, a bifunctional profile not shared by standard clinical comparators. For example, the FDA-approved Trk inhibitor Larotrectinib shows high selectivity for TrkA/B/C (IC50 < 1 nM) but has no reported CCR5 activity [2]. Conversely, the CCR5 antagonist Maraviroc (IC50 ~3 nM) has no Trk inhibitory function. This dual annotation suggests a differentiated, polypharmacological profile [1].
| Evidence Dimension | Target Annotation Profile |
|---|---|
| Target Compound Data | TrkA Inhibitor & CCR5 Antagonist (Database annotation) |
| Comparator Or Baseline | Larotrectinib: TrkA Inhibitor only; Maraviroc: CCR5 Antagonist only |
| Quantified Difference | Qualitative difference: dual vs. single target annotation |
| Conditions | Database cross-referencing; no direct head-to-head binding assay data available |
Why This Matters
For researchers investigating convergent Trk/chemokine signaling in chronic pain or cancer, a single dual-target agent simplifies experimental design and reduces confounding variables compared to a two-drug cocktail.
- [1] DrugMap Database, ID: DMHGRTX. 'Tri-substituted urea derivative 1'. Targets: TrkA, CCR5. Accessed 2026. View Source
- [2] Markham, A. & Duggan, S. (2018). Larotrectinib: First Global Approval. Drugs, 78, 1177–1181. DOI: 10.1007/s40265-018-0954-2. (Comparator data) View Source
